![molecular formula C17H16N2O2S2 B2548770 1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea CAS No. 2380184-27-8](/img/structure/B2548770.png)
1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea typically involves the condensation of thiophene derivatives with appropriate reagents. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often require specific reaction conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) and the use of microwave irradiation to enhance reaction efficiency .
Analyse Chemischer Reaktionen
1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the compound, resulting in the formation of thiol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where reagents like halogens or nitro groups are introduced under specific conditions
Wissenschaftliche Forschungsanwendungen
1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex thiophene-based compounds.
Medicine: It is explored for its potential as a therapeutic agent in treating diseases such as cancer and infections.
Industry: Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of 1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the versatility and uniqueness of thiophene derivatives .
Eigenschaften
IUPAC Name |
1-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-14(11-18-17(21)19-16-4-2-10-23-16)12-5-7-13(8-6-12)15-3-1-9-22-15/h1-10,14,20H,11H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPDOLVBXDBJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(CNC(=O)NC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride](/img/structure/B2548687.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2548688.png)
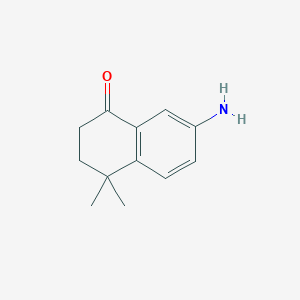
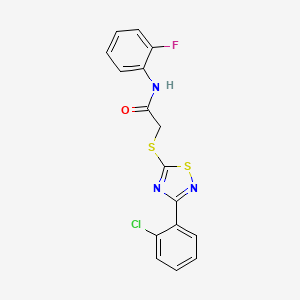
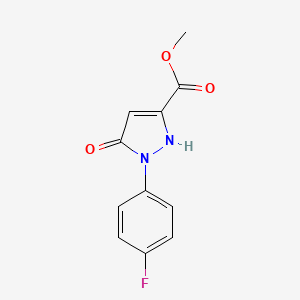
![5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2548697.png)
![N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2548698.png)
![{3-[2-(4-FLUOROPHENOXY)ETHOXY]-2-HYDROXYPROPYL}(1-PHENYLETHYL)AMINE HYDROCHLORIDE](/img/structure/B2548699.png)
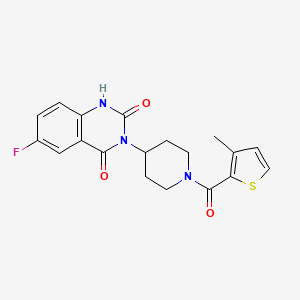
![3-(1-(1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2548703.png)
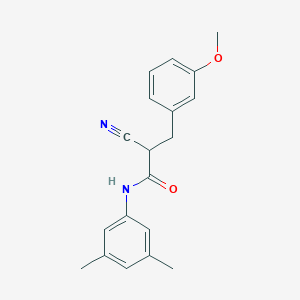
![N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2548705.png)
![4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2548706.png)
![N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2548707.png)
